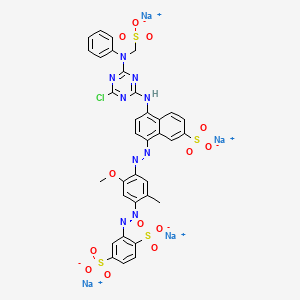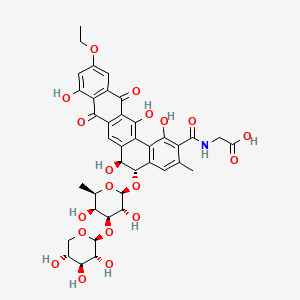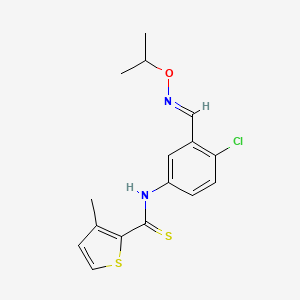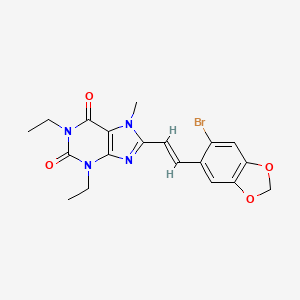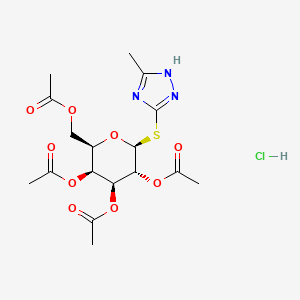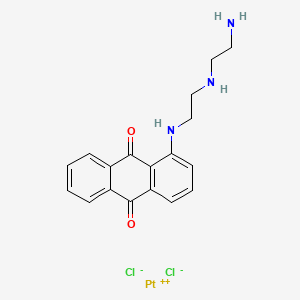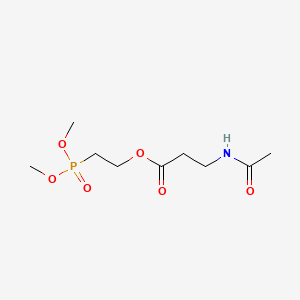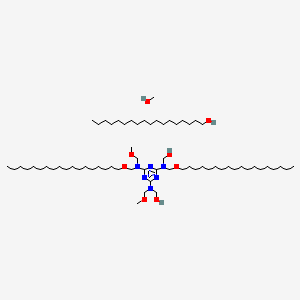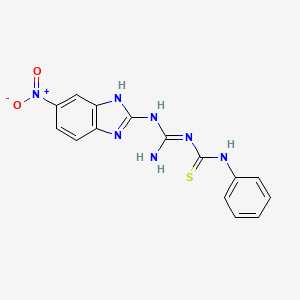
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzimidazole ring, a nitro group, and a thiourea moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- typically involves the reaction of 5-nitro-2-benzimidazole with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiourea moiety can be oxidized to form disulfides.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of disulfides.
Substitution: Formation of halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- involves its interaction with specific molecular targets. The nitro group and benzimidazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiourea moiety may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea, N-[imino[(6-nitro-1H-benzimidazol-2-yl)amino]methyl]-N’-(2-methoxyphenyl): Shares a similar benzimidazole and thiourea structure but with different substituents.
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-2-thio-3-o-tolyl: Similar core structure with variations in the phenyl group.
Uniqueness
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
113367-97-8 |
|---|---|
Formule moléculaire |
C15H13N7O2S |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(1E)-1-[amino-[(6-nitro-1H-benzimidazol-2-yl)amino]methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C15H13N7O2S/c16-13(21-15(25)17-9-4-2-1-3-5-9)20-14-18-11-7-6-10(22(23)24)8-12(11)19-14/h1-8H,(H5,16,17,18,19,20,21,25) |
Clé InChI |
KNCJUNSKTCBYBK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC(=S)/N=C(\N)/NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)N=C(N)NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



